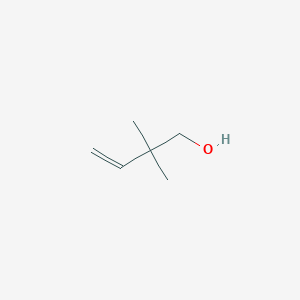
2,2-Dimethylbut-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of resolving agents and chiral sources as seen in the preparation of enantiomers of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, a key intermediate in the synthesis of grandisol . Additionally, the synthesis of 1,2-dimethyl[2.10]metacyclophan-1-enes demonstrates the use of Grignard coupling, Friedel-Crafts acylation, and McMurry coupling reactions . These methods could potentially be adapted for the synthesis of 2,2-Dimethylbut-3-en-1-ol.
Molecular Structure Analysis
Conformational studies and structural analysis, such as those performed on 1,2-dimethyl[2.10]metacyclophan-1-enes, provide insights into the molecular structure of compounds. X-ray diffraction and NMR spectroscopy are key techniques used to determine the conformation and intramolecular interactions of molecules .
Chemical Reactions Analysis
The isomerization and decomposition reactions of similar compounds, such as 2,3-dimethylbut-1-ene and 2-methyl-3-butyn-2-ol, have been studied to understand the activities of catalysts and the basic properties of the compounds . The decomposition of 2,3-dimethylbutane in the presence of oxygen also provides information on the elementary reactions involved in the formation of various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their behavior in different reactions. For example, the gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide provides data on reaction rates and equilibrium proportions of olefins, which are related to the physical and chemical properties of the reactants . The synthesis and characterization of 5,5-dimethyl-1-(o-aminophenyl)-1,3-hexadiyne, with its structure confirmed by NMR and MS spectrum, also contribute to the understanding of the properties of dimethylated compounds .
科学的研究の応用
Spectral Reconstruction of In Situ FTIR Spectroscopic Reaction Data
The chemical 2,2-Dimethylbut-3-en-1-ol is used in spectroscopic studies, such as the spectral reconstruction of in situ Fourier Transform Infrared (FTIR) spectroscopic reaction data. The Band-Target Entropy Minimization (BTEM) technique applied to these studies facilitates the recovery of pure component spectra of the species present in catalytic processes. This method was demonstrated to be effective in identifying minor species in the reaction, providing a detailed in situ spectroscopic identification system for catalytic studies (Li, Widjaja, & Garland, 2003).
Kinetics and Thermal Decomposition
Understanding the Kinetics of Thermal Decomposition
The kinetics of the thermal decomposition of similar compounds, like 2,3-epoxy-2,3-dimethylbutane, has been studied. These studies involve computational methods using density functional theory and include kinetic rate constants and branching ratios under various conditions. The results help in understanding the thermal decomposition pathways and the stability of the compounds at different temperatures and pressures (Shiroudi & Zahedi, 2016).
Molecular Dynamics in Solid States
Dynamics in Plastic Crystalline Phases
The dynamics of isomeric alcohols, including 2,2-Dimethylbutan-1-ol, in their solid-state polymorphism has been a subject of research. Techniques like fast field cycling 1H NMR relaxometry provide quantitative information on internal motions, overall molecular reorientations, and molecular self-diffusion in these compounds. These studies give insights into the phase behavior and dynamic properties of these substances in their liquid and plastic crystalline phases (Carignani et al., 2018).
Application in Organocatalysis
NMR Assignment of a Derivative of a New Chiral Organocatalyst
Research includes the synthesis and NMR characterization of new organocatalysts for asymmetric Michael addition reactions. These studies are important for understanding the catalytic mechanisms and for the assignments of similar chemicals, which can be crucial for the development of new catalytic processes (Yan-fang, 2008).
Safety and Hazards
The safety data sheet for “2,2-Dimethylbut-3-en-1-ol” indicates that it is a flammable liquid and vapour. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .
作用機序
Mode of Action
It’s known that the compound can be involved in diverse applications, including the synthesis of pharmaceuticals, flavorings, and agrochemicals. The exact interaction with its targets and the resulting changes are subject to further scientific investigation .
Biochemical Pathways
It’s plausible that the compound might influence several pathways due to its potential use in pharmaceutical synthesis. More detailed studies are required to elucidate the exact biochemical pathways and their downstream effects .
Pharmacokinetics
Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethylbut-3-en-1-ol is currently limited. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
Given its potential use in pharmaceutical synthesis, it’s likely that the compound could have diverse effects at the molecular and cellular levels. More research is needed to describe these effects in detail .
特性
IUPAC Name |
2,2-dimethylbut-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDVZPJMSRRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbut-3-en-1-ol | |
CAS RN |
918-83-2 |
Source


|
| Record name | 2,2-dimethylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)
![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)
![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)
![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)



![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)